Thermopsine
Overview
Description
Thermopsine is a quinolizidine alkaloid isolated from the fruits, pods, and stem bark of Sophora velutina subsp. It has been reported to have antibacterial activity .
Synthesis Analysis
A flexible strategy for the synthesis of tri- and tetracyclic lupin alkaloids, including Thermopsine, has been reported . This strategy involves the synthesis of (+)-cytisine, (+/-)-anagyrine, and (+/-)-thermopsine .Molecular Structure Analysis
Thermopsine has a molecular formula of C15H20N2O and a molecular weight of 244.33 g/mol . It is a quinolizidine alkaloid .Chemical Reactions Analysis
Thermopsine, an isomer of anagyrine, is associated with the latter in nature but differs from it in chemical reactivity . Evidence from both chemical and infrared spectra indicates that the molecule of thermopsine contains an α-pyridone ring and possesses a structure closely related to that of anagyrine .Physical And Chemical Properties Analysis
Thermopsine has a molecular weight of 244.33 g/mol and a molecular formula of C15H20N2O . It is a quinolizidine alkaloid .Scientific Research Applications
Alkaloid Analysis and Composition
- Analysis of Alkaloids : Thermopsine has been analyzed as a component of the alkaloid content in Thermopsis lanceolate using gas chromatography-mass spectrometry (GC-MS). This study identified fourteen components, including d-alkali sparteine, cytosine, stinky bean base, lupanine, and d-thermopsin, providing a basis for medicinal exploration and toxicity studies of Thermopsis lanceolate (Li Yong, 2009).
Toxicological Studies
- Toxic Mechanism Study : Research focused on the toxic mechanisms of Thermopsine, specifically investigating its impact on the metabolism of oxygen free radicals in mice. This study revealed significant alterations in superoxide dismutase (SOD) and glutathione peroxidase (GSH- Px) activities, as well as increases in malondialdehyde (MDA) levels, suggesting a role in inducing toxicosis (Guan Hong, 2005).
Evolution and Structure Analysis
- Evolution within Thermopsin Family : Thermopsin, a peptidase active in extreme conditions, is a part of the peptidase family A5, restricted entirely to the archaea. This research mapped the evolution within this family, indicating lateral gene transfers among archaeans and predicting catalytic residues based on aligned sequences (N. Rawlings, 2013).
Chemical Synthesis and Derivatives
- Synthesis of Thermopsine Derivatives : Studies have been conducted on synthesizing various derivatives of thermopsine, enhancing the understanding of its chemical structure and potential applications. This includes creating compounds such as 3,5-dibromo-, 3-bromo-, 3-nitro-, 5-nitro-, and 3-amino-derivatives, contributing to the broader research on quinolizidine alkaloids (I. Tsypysheva et al., 2015).
Alkaloid Content Determination
- Content Determination in Tibetan Medicine : Thermopsine has been used as a control in determining the content of total alkaloids in Tibetan medicine Oxytropis falcata. This research established a quantitative method using acidic dye colorimetry, providing a scientific basis for quality evaluation of this medicine (Cai Bao-chang, 2013).
Safety And Hazards
properties
IUPAC Name |
(1R,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11-,12-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEQMASDZFXSJI-UPJWGTAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C[C@H]3C[C@@H]([C@@H]2C1)CN4C3=CC=CC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317037 | |
Record name | (-)-Thermopsine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thermospine | |
CAS RN |
486-90-8, 486-89-5 | |
Record name | (-)-Thermopsine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=486-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Thermopsine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thermopsine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21725 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (-)-Thermopsine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,9R,10R)-7,15-diazatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2,4-dien-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1R,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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